
Thiophene, 2,2'-(1,2-ethanediyl)bis-
説明
“Thiophene, 2,2’-(1,2-ethanediyl)bis-” is a chemical compound with the molecular formula C10H10S2 and a molecular weight of 194.32 . It is used in the preparation of other chemical products .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “Thiophene, 2,2’-(1,2-ethanediyl)bis-” consists of a ten-carbon chain with two sulfur atoms . The exact structure can be found in the MOL file with the MDL Number MFCD00210173 .Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions. For instance, they can undergo a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
“Thiophene, 2,2’-(1,2-ethanediyl)bis-” has a melting point of 64.5-65.5 °C and a predicted boiling point of 260.2±20.0 °C . Its predicted density is 1.200±0.06 g/cm3 .科学的研究の応用
Synthesis and Organic Chemistry
Thiophene derivatives are essential in organic chemistry for their roles as intermediates in the synthesis of complex molecules. They are utilized in creating a wide array of compounds due to their aromatic five-membered ring structure containing sulfur. This characteristic makes them valuable in synthesizing drugs, agrochemicals, and organic materials, leveraging their electronic properties. Modified and improved synthetic methods, such as the Gewald and Fiesselmann methods, along with novel approaches, have been developed to enhance the efficiency, versatility, and environmental friendliness of thiophene synthesis (D. Xuan, 2020).
Material Science
In the field of materials science, thiophene derivatives are utilized for their electronic and optical properties. They are instrumental in the development of organic semiconductors, field-effect transistors, solar cells, and light-emitting diodes. The unique optical and electronic characteristics of thiophene oligomers and polymers, coupled with their synthetic accessibility, make them prime candidates for next-generation materials in photonics and electronics (David Gendron & G. Vamvounis, 2015).
Environmental and Biological Applications
Thiophene derivatives are also explored for their biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. This broad spectrum of bioactivity makes thiophene-based compounds candidates for pharmaceutical development. Moreover, their role in environmental science, particularly in the biodegradation of pollutants like petroleum-based organosulfur compounds, highlights their environmental significance. Studies have focused on understanding the biodegradation mechanisms of thiophenes, such as dibenzothiophene, to mitigate the impact of fossil fuel by-products (K. Kropp & P. Fedorak, 1998).
特性
IUPAC Name |
2-(2-thiophen-2-ylethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDENDYPVGDGGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332504 | |
| Record name | Thiophene, 2,2'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 2,2'-(1,2-ethanediyl)bis- | |
CAS RN |
7326-80-9 | |
| Record name | 2,2′-(1,2-Ethanediyl)bis[thiophene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,2'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




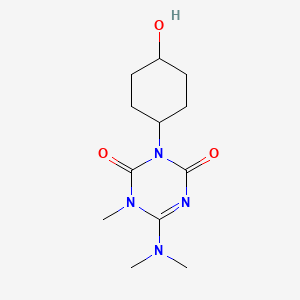
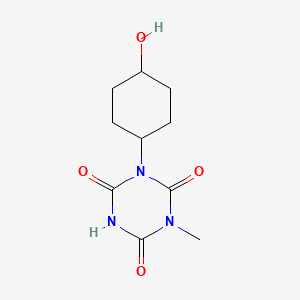

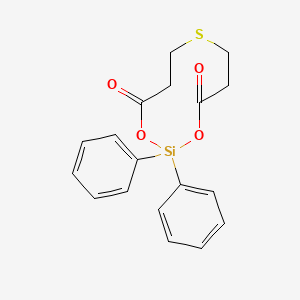

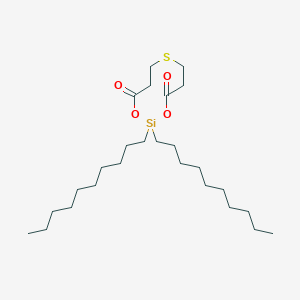
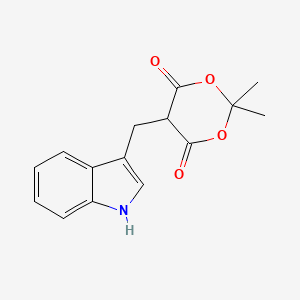

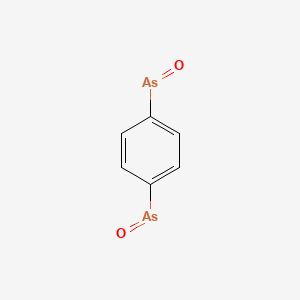
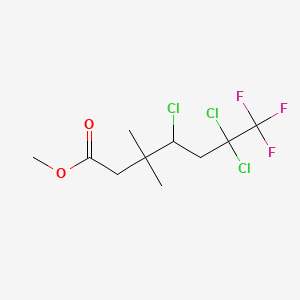
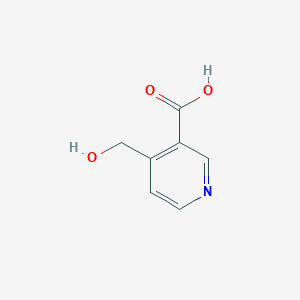
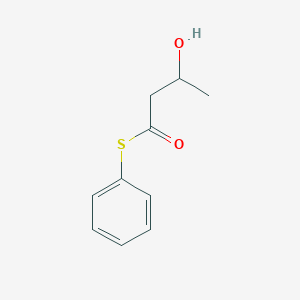
![3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid](/img/structure/B3056604.png)